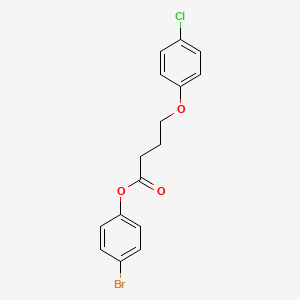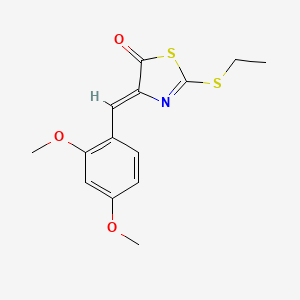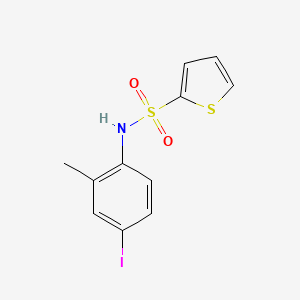![molecular formula C10H8N4O3S2 B4664791 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4664791.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone is a chemical compound that has been widely studied in scientific research. This compound is also known as ATNT and has been found to have potential applications in the field of medicine. In
Mechanism of Action
The mechanism of action of ATNT involves the inhibition of various enzymes and signaling pathways. For example, ATNT has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis. This inhibition can lead to a decrease in skin pigmentation, making ATNT a potential candidate for skin whitening agents. ATNT has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, making ATNT a potential candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
ATNT has been found to have various biochemical and physiological effects. For example, ATNT has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of certain signaling pathways that are involved in cell survival and proliferation. ATNT has also been found to have anti-inflammatory effects by inhibiting the production of certain cytokines, such as TNF-alpha and IL-6. In addition, ATNT has been shown to have antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of ATNT is its wide range of potential applications in the field of medicine. Its ability to inhibit various enzymes and signaling pathways makes it a promising candidate for drug discovery. In addition, ATNT has been found to have low toxicity, making it a relatively safe compound to work with in lab experiments.
One of the limitations of ATNT is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, the synthesis of ATNT can be challenging, and the yield can be low if the reaction conditions are not optimized.
Future Directions
There are many potential future directions for the study of ATNT. One area of interest is its potential use as a skin whitening agent. Further studies are needed to determine the optimal concentration and application method for this application.
Another area of interest is the potential use of ATNT as a treatment for Alzheimer's disease. Further studies are needed to determine the efficacy and safety of ATNT in animal models and clinical trials.
In addition, the antibacterial properties of ATNT make it a promising candidate for the development of new antibiotics. Further studies are needed to determine the spectrum of activity of ATNT against various strains of bacteria and to optimize its antibacterial activity.
Conclusion
In conclusion, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone is a chemical compound that has potential applications in the field of medicine. Its ability to inhibit various enzymes and signaling pathways makes it a promising candidate for drug discovery. Further studies are needed to explore its potential applications and to optimize its synthesis and properties.
Scientific Research Applications
ATNT has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, ATNT has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. These enzymes play important roles in various physiological processes and are often targeted in drug discovery.
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S2/c11-9-12-13-10(19-9)18-5-8(15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYXSTSOXAKNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(S2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-(2-methoxyethyl)-3-[(methylamino)sulfonyl]benzamide](/img/structure/B4664710.png)
![ethyl 3-{6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4664719.png)



![2,2'-[1,3-phenylenebis(methylenethio)]bis(5-methyl-1,3,4-thiadiazole)](/img/structure/B4664760.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B4664769.png)
![2-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4664772.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4664776.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea](/img/structure/B4664780.png)

![4-(3,5-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4664790.png)
![2-(2-aminophenyl)-1-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4664814.png)